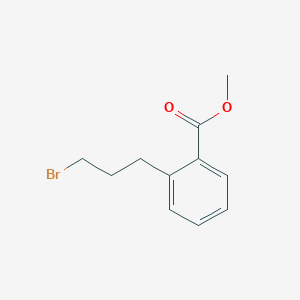

Methyl 2-(3-bromopropyl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

methyl 2-(3-bromopropyl)benzoate |

InChI |

InChI=1S/C11H13BrO2/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7H,4,6,8H2,1H3 |

InChI Key |

TWOSSTVSFCNWQG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCCBr |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 3 Bromopropyl Benzoate

Established Synthetic Routes

Esterification-Bromination Sequences

A prevalent and logical approach to synthesizing Methyl 2-(3-bromopropyl)benzoate involves a two-stage process: the initial esterification of a suitable benzoic acid derivative followed by the regioselective bromination of the alkyl side chain.

The first step in this sequence is the conversion of a benzoic acid precursor into its corresponding methyl ester. A common starting material for this process is 2-(3-hydroxypropyl)benzoic acid. The esterification can be effectively carried out using standard acid-catalyzed methods. For instance, reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid, and refluxing the mixture drives the reaction towards the formation of the methyl ester. chemicalbook.comyoutube.com This reaction is an equilibrium process, and the removal of water as it is formed can increase the yield of the desired ester. google.com

Alternatively, solid acid catalysts, such as zirconium or titanium-based catalysts, have been developed for the esterification of benzoic acids. mdpi.com These catalysts offer the advantages of being recoverable and reusable, which can be beneficial in industrial applications. mdpi.com The general reaction for the esterification of a substituted benzoic acid is depicted below:

Another route to the precursor, methyl 2-(3-hydroxypropyl)benzoate, starts from 2-formyl benzoic acid methyl ester. This involves a Wittig reaction with methyl triphenylphosphine hydroiodide to form 2-vinyl benzoic acid methyl ester, followed by hydroboration-oxidation to yield the desired alcohol. google.com

Once the methyl ester with the propyl side chain is obtained, the next critical step is the selective introduction of a bromine atom at the terminal position of the propyl group. This is a crucial step for ensuring the final product is Methyl 2-(3-bromopropyl)benzoate and not an isomeric variant.

Regioselective Bromination of Alkyl Chains

Radical Initiation Methods in Bromination

The bromination of the alkyl side chain attached to an aromatic ring typically proceeds via a free-radical mechanism. byjus.com This process is initiated by the generation of bromine radicals, which can be achieved by exposing the reaction mixture to ultraviolet (UV) light or by using a chemical radical initiator. byjus.comlibretexts.org

The initiation step involves the homolytic cleavage of the bromine-bromine bond (in the case of using Br₂) or the weak N-Br bond in a reagent like N-Bromosuccinimide (NBS) to form bromine radicals. byjus.comlibretexts.org These highly reactive radicals then abstract a hydrogen atom from the alkyl chain in the propagation step, creating an alkyl radical. byjus.commasterorganicchemistry.com This alkyl radical then reacts with a bromine source (like Br₂ or NBS) to form the brominated product and another bromine radical, which continues the chain reaction. byjus.commasterorganicchemistry.com The termination of the chain occurs when two radical species combine. byjus.comlibretexts.org

The stability of the radical intermediate plays a significant role in the regioselectivity of the reaction. For alkylbenzenes, the benzylic position is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical. youtube.com However, for a propyl chain, the focus is on achieving selective bromination at the terminal carbon.

Selective Brominating Reagent Systems (e.g., N-Bromosuccinimide)

N-Bromosuccinimide (NBS) is a widely used and highly effective reagent for the regioselective bromination of allylic and benzylic positions. youtube.comwikipedia.orgorganic-chemistry.org It is also a valuable tool for the bromination of alkyl chains under specific conditions. google.com The use of NBS is often preferred over molecular bromine (Br₂) because it allows for a low and constant concentration of bromine to be maintained throughout the reaction, which helps to minimize side reactions such as addition to double bonds or aromatic ring bromination. youtube.comgoogle.com

The reaction with NBS is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and is initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orggoogle.com The Wohl-Ziegler reaction specifically refers to the allylic and benzylic bromination using NBS with a radical initiator. wikipedia.org

For the synthesis of Methyl 2-(3-bromopropyl)benzoate, the precursor would be methyl 2-propylbenzoate. The reaction with NBS would aim to selectively replace a hydrogen on the terminal methyl group of the propyl chain with a bromine atom. The regioselectivity can be influenced by the reaction conditions. sioc-journal.cnresearchgate.net

| Reagent System | Initiator | Typical Conditions | Key Features |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide, Light | Reflux in CCl₄ | Maintains low Br₂ concentration, selective for allylic/benzylic positions. wikipedia.orggoogle.com |

| Br₂/SO₂Cl₂ over Zeolite | - | - | Selective brominating system. researchgate.net |

| N-methylpyrolidin-2-one hydrotribromide (MPHT) | Aqueous H₂O₂ | - | Enhanced reaction rate and high yields. researchgate.net |

Halogen Exchange Reactions

An alternative strategy for the synthesis of Methyl 2-(3-bromopropyl)benzoate is through a halogen exchange reaction. wikipedia.org This method involves converting a different halogenated precursor, such as Methyl 2-(3-chloropropyl)benzoate or Methyl 2-(3-iodopropyl)benzoate, into the desired bromo derivative.

A common approach is the Finkelstein reaction, where an alkyl halide is treated with a metal bromide salt, typically sodium bromide, in a solvent like acetone. The equilibrium of the reaction is driven by the precipitation of the less soluble sodium halide (e.g., NaCl) in the organic solvent.

Another powerful method for halogen exchange involves the use of organometallic reagents. wikipedia.org For instance, an organolithium or Grignard reagent can be formed from an organic halide, which can then be reacted with a bromine source. organic-chemistry.org Lithium-halogen exchange is a particularly rapid and efficient reaction for preparing organolithium compounds from organic halides. wikipedia.orgharvard.eduresearchgate.net This method offers high regioselectivity, especially when guided by directing groups on the aromatic ring. organic-chemistry.orgorgsyn.org The reaction rate generally follows the trend I > Br > Cl for the halide being exchanged. wikipedia.org

The following table summarizes some halogen exchange methodologies:

| Reaction Type | Reagents | Key Features |

| Finkelstein Reaction | NaBr in acetone | Equilibrium driven by precipitation of NaCl or NaI. |

| Lithium-Halogen Exchange | t-BuLi or n-BuLi | Rapid and often highly regioselective. wikipedia.orgharvard.edu |

| Magnesium-Halogen Exchange | i-PrMgCl | Tolerates a variety of functional groups. organic-chemistry.org |

Alkylation Strategies Involving Brominated Precursors

Alkylation reactions are fundamental C-C bond-forming reactions in organic synthesis. For compounds similar to Methyl 2-(3-bromopropyl)benzoate, Friedel-Crafts reactions are a key strategy.

Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com The reaction proceeds through the formation of a carbocation electrophile, which is then attacked by the aromatic ring. masterorganicchemistry.comlibretexts.org

A significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements, especially when using primary alkyl halides. libretexts.org The reaction is also prone to polyalkylation because the newly added alkyl group activates the aromatic ring towards further substitution. libretexts.orgyoutube.com

To overcome the limitations of Friedel-Crafts alkylation, Friedel-Crafts acylation is often employed. masterorganicchemistry.com This reaction involves an acyl halide or anhydride with a Lewis acid catalyst. masterorganicchemistry.comkhanacademy.org The resulting acylium ion is resonance-stabilized and does not undergo rearrangement. libretexts.org Furthermore, the acyl group is deactivating, which prevents further reactions on the aromatic ring. libretexts.org

| Reaction | Advantages | Disadvantages |

| Friedel-Crafts Alkylation | Forms C-C bonds directly. | Prone to carbocation rearrangements and polyalkylation. libretexts.org |

| Friedel-Crafts Acylation | No rearrangements, no polyalkylation. libretexts.org | The acyl group is deactivating. libretexts.org |

This table compares the advantages and disadvantages of Friedel-Crafts alkylation and acylation.

Advanced Synthetic Strategies and Innovation

Modern synthetic chemistry often focuses on developing stereoselective methods to control the three-dimensional arrangement of atoms in a molecule.

The synthesis of chiral derivatives of molecules like Methyl 2-(3-bromopropyl)benzoate is of significant interest, particularly in medicinal chemistry. For example, a chiral derivative, Methyl (S,E)-2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate, is a known compound. pharmaffiliates.com

Achieving stereoselectivity in the synthesis of such compounds often involves the use of chiral catalysts or starting materials. The conversion of a chiral alcohol to a bromide using reagents that proceed through an Sₙ2 mechanism, such as PBr₃ or the Appel reaction, will result in a predictable inversion of stereochemistry. commonorganicchemistry.comlibretexts.org This allows for the synthesis of a specific enantiomer of the target molecule.

Cascade and Multicomponent Reactions Incorporating the Compound

Cascade reactions, also known as tandem or domino reactions, offer an efficient synthetic strategy wherein a series of intramolecular transformations occur in a single step without the isolation of intermediates. While specific cascade reactions leading directly to Methyl 2-(3-bromopropyl)benzoate are not extensively documented, the principles of cascade synthesis can be applied to precursors of the target molecule. For instance, a cascade approach has been described for the synthesis of benzyl (B1604629) thioether intermediates which are then subjected to further reactions. google.com This highlights the potential for developing a cascade process starting from a suitably functionalized aromatic ring that could incorporate the bromopropyl side chain in a sequential and atom-economical manner.

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, represent another powerful tool in modern synthetic chemistry. nih.govyoutube.com These reactions are highly desirable due to their efficiency, convergence, and ability to rapidly generate molecular complexity. nih.govyoutube.com While a specific MCR for the direct synthesis of Methyl 2-(3-bromopropyl)benzoate is not reported, the development of such a reaction could, for example, involve the reaction of a phthalaldehyde derivative, a bromine source, and a methylating agent. The exploration of novel MCRs remains a fertile ground for the innovative synthesis of substituted benzoates.

Microwave-Assisted Synthesis Techniques in Bromination Reactions

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgrasayanjournal.co.in In the context of synthesizing bromo-functionalized compounds, microwave irradiation can be particularly effective for bromination reactions.

The application of microwave energy can significantly enhance the rate of radical side-chain bromination of methyl-substituted benzoic acids or their esters. For instance, the bromination of a methylbenzoate derivative can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. Under microwave irradiation, the reaction time can be dramatically reduced from hours to minutes.

Similarly, the esterification of a bromo-substituted benzoic acid with methanol, a key step in one of the plausible synthetic routes to Methyl 2-(3-bromopropyl)benzoate, can be expedited using microwave heating. ijsdr.org The Fischer esterification, which is typically a slow, equilibrium-driven process, can be driven to completion in a much shorter timeframe with microwave assistance. rasayanjournal.co.inmasterorganicchemistry.com

Table 1: Comparison of Conventional and Microwave-Assisted Esterification

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Temperature | Typically reflux temperature of the alcohol | Often higher localized temperatures |

| Yield | Moderate to good | Often higher |

| Energy Consumption | High | Low |

This table presents a generalized comparison based on principles of microwave-assisted synthesis.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any synthetic process is critically dependent on the optimization of reaction parameters. For the synthesis of Methyl 2-(3-bromopropyl)benzoate, key factors to consider include the choice of solvent, the stoichiometry of reagents and catalysts, and the control of temperature and reaction time.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can have a profound impact on the outcome of a chemical reaction. In the synthesis of Methyl 2-(3-bromopropyl)benzoate, the solvent can influence the solubility of reactants, the reaction rate, and in some cases, the selectivity of the reaction.

For the bromination of the propyl side chain, non-polar solvents are often preferred to facilitate the radical mechanism. For the esterification of 2-(3-bromopropyl)benzoic acid, an excess of the alcohol (methanol) can serve as both the reactant and the solvent, driving the equilibrium towards the product. In some instances, solvent-free reactions, potentially under microwave conditions, can offer a greener and more efficient alternative. ijstr.orgijisrt.com

Catalyst and Reagent Stoichiometry Optimization

The stoichiometry of the reactants and the choice and amount of catalyst are crucial for maximizing the yield and minimizing the formation of byproducts. In a potential synthesis of Methyl 2-(3-bromopropyl)benzoate via bromination of Methyl 2-propylbenzoate, the molar ratio of the brominating agent (e.g., NBS) to the starting material must be carefully controlled to achieve mono-bromination and avoid over-bromination.

For the Fischer esterification of 2-(3-bromopropyl)benzoic acid, a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is typically employed. masterorganicchemistry.com The optimization of the catalyst loading is important; too little catalyst will result in a slow reaction, while too much can lead to side reactions or complicate the purification process. The use of solid acid catalysts, such as modified montmorillonite clays, can also be an effective and environmentally friendly alternative. ijstr.org

Table 2: Hypothetical Optimization of Catalyst Loading for Esterification

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | 12 | 65 |

| 2 | 8 | 85 |

| 5 | 6 | 92 |

| 10 | 6 | 92 (with increased byproducts) |

This data is hypothetical and for illustrative purposes, based on general principles of reaction optimization.

Temperature and Reaction Time Control for Enhanced Yields

Temperature and reaction time are intrinsically linked and must be carefully controlled to achieve optimal results. For the bromination step, the reaction is often initiated by heat or light, and maintaining the appropriate temperature is key to controlling the reaction rate and selectivity.

In the esterification reaction, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the degradation of reactants or products. The reaction time should be sufficient to allow the reaction to proceed to completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). As mentioned previously, microwave-assisted synthesis can significantly reduce the required reaction time while often improving the yield. ajrconline.orgmatanginicollege.ac.in

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reaction Pathways

The chemical behavior of Methyl 2-(3-bromopropyl)benzoate is dominated by nucleophilic attack at its two distinct electrophilic centers. The primary alkyl bromide offers a classic site for SN2 reactions, while the ester group is susceptible to nucleophilic acyl substitution. The specific reaction pathway that occurs is often dictated by the nature of the nucleophile used and the reaction conditions employed.

The carbon atom attached to the bromine is electron-deficient due to the electronegativity of the halogen, making it a prime target for a wide array of nucleophiles. This reaction follows a typical bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon, and the bromide ion is displaced as a leaving group.

Amines: The reaction of Methyl 2-(3-bromopropyl)benzoate with ammonia (B1221849) or primary and secondary amines leads to the formation of the corresponding substituted amines. All amines possess a lone pair of electrons on the nitrogen atom, which acts as the nucleophile. The initial reaction with ammonia yields a primary amine. However, this primary amine is also nucleophilic and can react with another molecule of Methyl 2-(3-bromopropyl)benzoate, leading to the formation of a secondary amine. This process can continue, potentially resulting in a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium (B1175870) salt. Using an excess of the amine nucleophile can favor the formation of the primary or secondary amine product.

Thiols: Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles and react readily with the primary alkyl bromide of Methyl 2-(3-bromopropyl)benzoate. This reaction results in the formation of a thioether. The high nucleophilicity of sulfur makes this transformation efficient for creating carbon-sulfur bonds.

Grignard Reagents: Grignard reagents (R-MgX) are potent carbon-based nucleophiles and strong bases. Their reaction with Methyl 2-(3-bromopropyl)benzoate is complex due to the two electrophilic sites. The Grignard reagent can attack the bromopropyl group in a standard nucleophilic substitution to form a new carbon-carbon bond, effectively extending the alkyl chain. However, Grignard reagents also readily attack the ester functionality. libretexts.orgorganic-chemistry.org This competing reaction involves a double addition to the carbonyl group to form a tertiary alcohol after an acidic workup. libretexts.orgorganic-chemistry.orgbyjus.com The choice of reaction conditions and the stoichiometry of the Grignard reagent can influence the selectivity between these two pathways.

Table 1: Nucleophilic Substitution Reactions at the Bromine Center

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Ethylamine (CH₃CH₂NH₂) | Secondary Amine |

| Thiol | Ethanethiol (CH₃CH₂SH) | Thioether |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | C-C Bond Formation |

The 2-(3-bromopropyl) substituent is perfectly positioned to undergo intramolecular cyclization reactions to form six-membered rings. If a nucleophilic center is present elsewhere in the molecule, it can attack the electrophilic carbon bearing the bromine atom. For instance, if the ester group of Methyl 2-(3-bromopropyl)benzoate is first hydrolyzed to a carboxylic acid (and then deprotonated to a carboxylate), the resulting carboxylate anion can act as an internal nucleophile. This intramolecular SN2 reaction would displace the bromide ion and lead to the formation of a six-membered cyclic ester, a dihydro-isocoumarin derivative. Such cyclizations are a powerful strategy in the synthesis of heterocyclic compounds. Similar intramolecular reactions can be envisaged if other nucleophilic groups are introduced onto the aromatic ring.

The ester group in Methyl 2-(3-bromopropyl)benzoate is a second key reactive site. The carbonyl carbon is electrophilic and undergoes nucleophilic acyl substitution, where a nucleophile adds to the carbonyl group, followed by the elimination of the methoxide (B1231860) (⁻OCH₃) leaving group.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. ucla.edumasterorganicchemistry.com Methyl 2-(3-bromopropyl)benzoate can be converted to other esters, such as an ethyl or benzyl (B1604629) ester, through this process. The reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like sodium ethoxide). masterorganicchemistry.com The reaction is an equilibrium process. ucla.edu To drive the reaction to completion, a large excess of the new alcohol is typically used as the solvent. libretexts.org

Acid-Catalyzed Transesterification Mechanism:

Protonation of the carbonyl oxygen by the acid catalyst increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

The new alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton transfers occur, leading to the protonation of the original methoxy (B1213986) group.

The tetrahedral intermediate collapses, eliminating methanol (B129727) and forming the new ester.

Deprotonation of the new ester regenerates the acid catalyst.

Base-Catalyzed Transesterification Mechanism:

A strong base (e.g., sodium ethoxide, NaOEt) acts as the nucleophile, attacking the carbonyl carbon.

A tetrahedral intermediate is formed.

The intermediate collapses, eliminating the methoxide ion (⁻OCH₃) to yield the new ester.

Table 2: Transesterification of Methyl 2-(3-bromopropyl)benzoate

| Reactant Alcohol | Catalyst | Product Ester |

|---|---|---|

| Ethanol (CH₃CH₂OH) | H₂SO₄ (acid) or NaOCH₂CH₃ (base) | Ethyl 2-(3-bromopropyl)benzoate |

| Benzyl alcohol (C₆H₅CH₂OH) | H₂SO₄ (acid) or NaOCH₂C₆H₅ (base) | Benzyl 2-(3-bromopropyl)benzoate |

Hydrolysis: Under acidic conditions, typically with a strong acid like aqueous HCl or H₂SO₄ and heat, the ester can be hydrolyzed back to its parent carboxylic acid and methanol. This reaction is the reverse of Fischer esterification and is also an equilibrium process, requiring a large excess of water to proceed to completion. blogspot.com

Saponification: In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the ester undergoes saponification. blogspot.com This is a non-reversible hydrolysis reaction. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The subsequent elimination of the methoxide ion yields the carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt (e.g., sodium 2-(3-bromopropyl)benzoate). An acidic workup is then required to protonate the carboxylate and isolate the neutral carboxylic acid.

Reactions Involving the Ester Functionality

Mechanistic Investigations of Key Transformations

The formation and subsequent reactions of methyl 2-(3-bromopropyl)benzoate are governed by fundamental principles of organic reaction mechanisms. Understanding these pathways is crucial for optimizing synthetic routes and predicting potential side products. The following sections delve into the mechanistic details of key transformations relevant to this compound, including radical processes, potential cationic intermediates, modern catalytic methods, and computational analyses.

The introduction of a bromine atom onto an alkyl chain attached to an aromatic ring, such as in the precursors to methyl 2-(3-bromopropyl)benzoate, frequently proceeds through a free-radical chain mechanism. byjus.com This is particularly true for bromination at the benzylic position—the carbon atom directly attached to the benzene (B151609) ring—due to the unique stability of the resulting benzylic radical. libretexts.orgmasterorganicchemistry.com

The mechanism of benzylic bromination is analogous to that of allylic bromination and can be broken down into three distinct stages: initiation, propagation, and termination. wvu.edumasterorganicchemistry.com

Initiation: The reaction begins with the homolytic cleavage of a bromine molecule (Br₂) to generate two bromine radicals (Br•). This step requires an energy input, typically in the form of heat or ultraviolet (UV) light. byjus.com A common and more selective reagent for this purpose is N-Bromosuccinimide (NBS). libretexts.orgyoutube.com NBS reacts with trace amounts of hydrogen bromide (HBr) to maintain a low, steady concentration of Br₂, which then serves as the source of bromine radicals. libretexts.orgmasterorganicchemistry.com

Reaction: Br₂ + light/heat → 2 Br•

Propagation: This stage consists of a cycle of two repeating steps that generate the product and regenerate the radical chain carrier.

A bromine radical abstracts a hydrogen atom from the benzylic position of the alkylbenzene. This is the rate-determining step and is favored at the benzylic position because the C-H bond is weaker than other sp³ hybridized C-H bonds. libretexts.org The weakness of this bond is due to the resonance stabilization of the benzylic radical that is formed. youtube.comchemistrysteps.com The unpaired electron of the benzylic radical is delocalized over the adjacent aromatic ring.

The newly formed benzylic radical then reacts with a molecule of Br₂. It abstracts a bromine atom to form the benzylic bromide product and a new bromine radical, which can then continue the chain reaction. youtube.com It is this propagation cycle where the majority of the product is formed. wvu.edu

Termination: The chain reaction is concluded when two radicals combine, quenching the radical species. This can happen in several ways, such as the combination of two bromine radicals or a bromine radical with a benzylic radical. byjus.comwvu.edu

The selectivity of bromination over chlorination in these reactions is noteworthy. Radical bromination is highly selective for the most stable radical intermediate, whereas chlorination is less selective. wvu.edu

Table 1: Key Characteristics of Radical Bromination at the Benzylic Position

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Free-radical chain reaction | byjus.com |

| Key Reagent | N-Bromosuccinimide (NBS) and a radical initiator (light/heat) | libretexts.orgmasterorganicchemistry.com |

| Key Intermediate | Resonance-stabilized benzylic radical | youtube.comchemistrysteps.com |

| Mechanism Steps | Initiation, Propagation, Termination | wvu.edu |

| Selectivity | Highly selective for the benzylic position due to radical stability | wvu.eduyoutube.com |

While radical mechanisms dominate benzylic bromination, reactions involving benzylic halides can also proceed through ionic pathways, specifically involving carbocation intermediates. chemistrysteps.com This typically occurs under conditions favoring nucleophilic substitution (S_N1) or elimination (E1) reactions. masterorganicchemistry.com The benzylic carbocation, like the benzylic radical, is significantly stabilized by resonance with the adjacent aromatic ring. chemistrysteps.comkhanacademy.org In this cation, the empty p-orbital of the sp²-hybridized carbon overlaps with the π-system of the benzene ring, delocalizing the positive charge. chemistrysteps.com

The high stability of the benzylic carbocation means that S_N1 reactions at the benzylic position are relatively facile. However, the formation of a carbocation also introduces the possibility of rearrangements. Carbocation rearrangements, such as hydride or alkyl shifts, occur when a more stable carbocation can be formed. In the context of a simple propyl chain attached to a benzoate (B1203000) ring, the potential for rearrangement exists if a secondary carbocation could rearrange to a more stable benzylic carbocation, or if a primary carbocation were to form, though the latter is highly unstable.

It is crucial to distinguish that these carbocation-mediated pathways are generally not the primary mechanism for the initial bromination of the alkyl chain with reagents like NBS, which is a radical process. acs.org Instead, carbocations are more relevant in subsequent reactions of the resulting bromo-substituted compound, for instance, if methyl 2-(3-bromopropyl)benzoate were subjected to solvolysis under S_N1-favoring conditions.

Modern synthetic chemistry has seen the rise of photoredox catalysis as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. These methods are relevant for the functionalization of alkyl halides and C-H bonds, analogous to the structures involved with methyl 2-(3-bromopropyl)benzoate. nih.gov

In a typical photoredox cycle for alkylation, a photocatalyst (often a ruthenium or iridium complex) absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with a substrate. For instance, an alkyl halide can be reduced by the excited photocatalyst to generate an alkyl radical and a halide anion. nih.gov This alkyl radical is a versatile intermediate that can then participate in various bond-forming reactions.

Recent developments have demonstrated the polyfluoroarylation of unactivated alkyl halides through a halogen atom transfer (XAT) process, which proceeds via an alkyl radical intermediate. nih.gov This metal-free method highlights the capability of photoredox strategies to functionalize complex molecules containing moieties like esters and amides, which are present in methyl 2-(3-bromopropyl)benzoate. nih.gov These reactions showcase how photoredox catalysis can generate sp³-centered radicals from bromoalkanes, which can then be used to form new C-C bonds with aromatic or heteroaromatic systems. nih.gov

To gain a deeper, quantitative understanding of the reaction mechanisms, intermediates, and transition states involved in the transformations of compounds like methyl 2-(3-bromopropyl)benzoate, computational chemistry methods are indispensable.

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms in organic chemistry. DFT calculations allow for the optimization of molecular geometries and the determination of the energies of reactants, products, intermediates, and transition states. acs.org This information provides a detailed picture of the reaction energy profile, helping to rationalize experimental observations such as reactivity, regioselectivity, and stereoselectivity.

For reactions relevant to methyl 2-(3-bromopropyl)benzoate, DFT could be used to:

Calculate the bond dissociation energy of the C-H bonds along the propyl chain to confirm the preference for radical formation at the benzylic position.

Model the transition state for the hydrogen abstraction by a bromine radical, providing insight into the activation energy of this key step. acs.org

Investigate the electronic structure and stability of the resonance-stabilized benzylic radical intermediate.

Study the energetics of potential carbocationic pathways to determine their feasibility compared to radical pathways.

Elucidate the mechanism of more complex catalytic cycles, such as those in photoredox catalysis, by modeling catalyst-substrate interactions and the energetics of single-electron transfer steps. nih.gov

Recent studies have utilized DFT to understand the origins of stereocontrol in reactions at the benzylic position and to analyze the catalytic cycle for amide bond formation involving related organoselenium compounds. acs.orgnih.gov

While DFT provides a static picture of stationary points on a potential energy surface, molecular dynamics (MD) simulations offer insights into the dynamic evolution of a chemical system over time. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and solvent effects during a reaction.

In the context of halogenated compounds, MD simulations have been employed to study the structure and dynamics of halogen bonding. arxiv.orgresearchgate.net Halogen bonding is a noncovalent interaction that can influence reactivity and molecular recognition. For a molecule like methyl 2-(3-bromopropyl)benzoate, MD simulations could model:

The conformational dynamics of the bromopropyl chain and its interaction with solvent molecules.

The process of a bromine radical approaching the alkylbenzene substrate, providing a dynamic view of the hydrogen abstraction event.

The interaction of halogenated inhibitors with biological targets, where a charged extra point is sometimes added to the halogen atom in the force field to better represent the anisotropic charge distribution (σ-hole) responsible for halogen bonding. researchgate.net

By combining DFT calculations with MD simulations, a comprehensive, multi-scale model of the chemical reactivity of methyl 2-(3-bromopropyl)benzoate and related compounds can be constructed.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| Methyl 2-(3-bromopropyl)benzoate | |

| Bromine | Br₂ |

| N-Bromosuccinimide | NBS |

| Hydrogen bromide | HBr |

| Ruthenium | Ru |

Role As a Key Synthetic Intermediate in Organic Synthesis

Utilization in Heterocyclic Compound Synthesis

The presence of both an electrophilic alkyl bromide and a modifiable ester group makes Methyl 2-(3-bromopropyl)benzoate a strategic precursor for constructing a variety of heterocyclic rings. The 3-bromopropyl chain is perfectly suited for intramolecular cyclization reactions or for linking to other molecular fragments to build the core of nitrogen, oxygen, and sulfur-containing heterocycles.

Formation of Nitrogen-Containing Heterocycles

The reactivity of the terminal bromine atom towards nitrogen nucleophiles is a cornerstone of its application in synthesizing nitrogen-based heterocycles.

Quinazolinones: While direct synthesis of quinazolinones from Methyl 2-(3-bromopropyl)benzoate is not extensively documented, a plausible route involves its reaction with 2-aminobenzamide (B116534) derivatives. In this proposed pathway, the primary alkyl bromide would first alkylate the amino group of 2-aminobenzamide. The subsequent intramolecular cyclization between the newly introduced side chain and the amide nitrogen, likely under thermal or base-catalyzed conditions, would lead to the formation of a tetrahydropyrido[2,1-b]quinazolinone ring system. General methods for quinazolinone synthesis often involve the reaction of 2-aminobenzamides with various electrophiles, supporting the feasibility of this approach. organic-chemistry.org

Isoindolinediones: The synthesis of N-substituted isoindolinediones, also known as phthalimides, can be readily achieved using Methyl 2-(3-bromopropyl)benzoate. A standard approach is the Gabriel synthesis, where potassium phthalimide (B116566) acts as a nucleophile, displacing the bromide ion from the propyl chain. This reaction mechanistically proceeds via an S(_N)2 pathway. beilstein-journals.org This method is effective for the N-alkylation of imides and can be performed efficiently. beilstein-journals.org A related application is seen in the synthesis of the drug Lenalidomide, where a similar precursor, methyl 2-(bromomethyl)-3-nitrobenzoate, is condensed with a piperidine-2,6-dione derivative to form the isoindolinone core. google.com

Triazoles: 1,2,3-Triazoles can be synthesized using Methyl 2-(3-bromopropyl)benzoate primarily through the alkylation of a pre-formed triazole ring. The NH-proton of an unsubstituted triazole can be removed by a base, and the resulting triazolide anion can act as a nucleophile, attacking the electrophilic carbon of the bromopropyl chain. Studies on the alkylation of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate in DMF have shown this to be an effective method for producing N-substituted triazoles. organic-chemistry.org This strategy allows for the regioselective synthesis of N-2 substituted triazoles, which can be valuable intermediates for more complex, poly-substituted triazoles. organic-chemistry.orgnih.gov An alternative "click chemistry" approach would involve first converting the alkyl bromide to an azide (B81097), followed by a copper-catalyzed or thermal cycloaddition with an alkyne. rsc.org

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Synthetic Approach | Key Reagents | Plausible Mechanism |

|---|---|---|---|

| Quinazolinones | Alkylation followed by cyclization | 2-Aminobenzamide | Nucleophilic substitution then intramolecular amidation |

| Isoindolinediones | Gabriel Synthesis | Potassium Phthalimide | S(_N)2 alkylation |

| 1,2,3-Triazoles | N-Alkylation | NH-1,2,3-triazole, Base (e.g., K₂CO₃) | S(_N)2 alkylation |

Synthesis of Oxygen-Containing Heterocycles

The versatility of Methyl 2-(3-bromopropyl)benzoate extends to the synthesis of heterocycles containing oxygen atoms, often requiring a multi-step transformation to generate the necessary precursors.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from Methyl 2-(3-bromopropyl)benzoate is not a direct process but can be envisioned through the conversion of the ester functionality. A common route to 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. Therefore, the methyl ester of the title compound would first need to be converted to the corresponding acid hydrazide. This can be achieved by reacting the ester with hydrazine (B178648) hydrate. The resulting hydrazide could then be reacted with an acid chloride or carboxylic acid, followed by cyclization using a dehydrating agent like phosphorus oxychloride to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring, still bearing the bromopropyl functionality for further modification.

Chromones: The construction of the chromone (B188151) (1-benzopyran-4-one) skeleton using Methyl 2-(3-bromopropyl)benzoate requires significant molecular rearrangement. ijrpc.com One potential strategy involves an intramolecular cyclization. This would necessitate converting the terminal bromine to a hydroxyl group (via hydrolysis or substitution with a hydroxide (B78521) equivalent) and the ortho-ester to a phenol. A more direct route could be envisioned by first transforming the starting material into an o-hydroxyaryl ketone derivative. For instance, the bromopropyl chain could be converted into an acetyl group or another suitable ketone precursor. This intermediate could then undergo an intramolecular Claisen-type condensation or Baker-Venkataraman rearrangement, common strategies in chromone synthesis, to form the pyranone ring. ijrpc.comresearchgate.net

Table 2: Proposed Synthesis of Oxygen-Containing Heterocycles

| Heterocycle | Proposed Synthetic Strategy | Key Intermediate | Common Cyclization Method |

|---|---|---|---|

| 1,3,4-Oxadiazoles | Ester to hydrazide conversion, then cyclization | 2-(3-Bromopropyl)benzohydrazide | Dehydration of diacylhydrazines |

| Chromones | Functional group transformation and cyclization | o-Hydroxyaryl ketone derivative | Intramolecular condensation |

Synthesis of Sulfur-Containing Heterocycles

The electrophilic nature of the bromopropyl group is ideal for reactions with sulfur nucleophiles, enabling the synthesis of sulfur-containing heterocycles.

Thiazolidine (B150603) Derivatives: Thiazolidinones, specifically thiazolidin-4-ones, are readily synthesized from alkyl halides. A well-established method is the reaction of an alkyl bromide with thiourea (B124793). nih.gov In this reaction, the sulfur atom of thiourea would act as a nucleophile, displacing the bromide from Methyl 2-(3-bromopropyl)benzoate. The resulting isothiouronium salt can then cyclize, often in the presence of a base or upon heating, to form a thiazolidine-type ring system. Another powerful method is the one-pot three-component reaction of an amine, an aldehyde, and thioglycolic acid. nih.gov While not a direct use of the title compound, it highlights a fundamental approach where an alkyl halide can serve as a key electrophile in forming the thiazolidine scaffold. For example, thiosemicarbazides can be cyclized with ethyl 2-bromoalkanoates to yield 4-thiazolidinones. researchgate.net

Functional Group Transformations and Derivatization Strategies

Beyond its role in building heterocyclic cores, Methyl 2-(3-bromopropyl)benzoate is a useful substrate for various functional group transformations, allowing for its incorporation into more complex molecules through derivatization of either the bromine atom or the ester group.

Selective Modification of the Bromine Atom for Further Coupling Reactions

The primary alkyl bromide is a reactive handle for introducing a wide array of functionalities via nucleophilic substitution or organometallic reactions.

Grignard Reagent Formation: The alkyl bromide can be converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent. mnstate.edu The resulting organomagnesium compound, Methyl 2-(3-(magnesiobromido)propyl)benzoate, is a potent nucleophile. It can react with various electrophiles, such as carbon dioxide to yield a carboxylic acid after acidic workup, or with aldehydes and ketones to form secondary and tertiary alcohols, respectively. masterorganicchemistry.comyoutube.com This transformation effectively converts the electrophilic center into a nucleophilic one, opening up a different set of synthetic possibilities.

Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles in S(_N)2 reactions. Examples include reaction with sodium azide to introduce an azido (B1232118) group (a precursor for triazoles or amines), or with potassium cyanide to form a nitrile, thereby extending the carbon chain. Carbon nucleophiles, such as enolates derived from malonic esters, can also be used to form new carbon-carbon bonds.

Transformation of the Benzoate (B1203000) Ester Functionality

The methyl ester group can be selectively transformed in the presence of the alkyl bromide, provided that appropriate reaction conditions are chosen to avoid interference from the bromo- group.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3-bromopropyl)benzoic acid. This is typically achieved under basic conditions (saponification) using aqueous sodium hydroxide or potassium hydroxide, followed by acidification. oieau.frrsc.orgpsu.educhemspider.com High-temperature water can also promote hydrolysis. rsc.orgpsu.edu The resulting carboxylic acid is a versatile intermediate for further reactions, such as amide bond formation.

Reduction: The ester can be reduced to a primary alcohol, (2-(3-bromopropyl)phenyl)methanol. This transformation requires a strong reducing agent, as weaker ones like sodium borohydride (B1222165) are generally ineffective for ester reduction. lumenlearning.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, readily reducing esters to primary alcohols. lumenlearning.commasterorganicchemistry.com The reaction proceeds through an aldehyde intermediate which is further reduced in situ. masterorganicchemistry.com

Amidation: Direct conversion of the ester to an amide is also possible. This can be accomplished by heating the ester with an amine, sometimes with a catalyst. researchgate.netresearchgate.net More efficient methods for the amidation of unactivated esters, such as using potassium tert-butoxide in DMSO, have been developed and could be applied to this substrate. nih.gov

Table 3: Functional Group Transformations

| Functional Group | Transformation | Reagents | Product |

|---|---|---|---|

| Alkyl Bromide | Grignard Formation | Mg, Ether | Organomagnesium Halide |

| Alkyl Bromide | Nucleophilic Substitution | NaCN | Nitrile |

| Benzoate Ester | Hydrolysis | NaOH, H₃O⁺ | Carboxylic Acid |

| Benzoate Ester | Reduction | LiAlH₄ | Primary Alcohol |

| Benzoate Ester | Amidation | Amine, Catalyst | Amide |

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of compounds like Methyl 2-(3-bromopropyl)benzoate. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide information about its atomic and molecular composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy would provide critical information about the number of different types of protons, their electronic environments, and their proximity to other protons in Methyl 2-(3-bromopropyl)benzoate. Although specific, experimentally verified ¹H NMR data for Methyl 2-(3-bromopropyl)benzoate is not available in the reviewed literature, one would expect to see distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the propyl chain, and the methyl protons of the ester group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be used to confirm the structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and to identify their chemical environment. For Methyl 2-(3-bromopropyl)benzoate, a ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the propyl chain, and the methyl carbon. As with ¹H NMR, specific experimental ¹³C NMR data for this compound is not present in the available literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to further confirm the structure of Methyl 2-(3-bromopropyl)benzoate by establishing correlations between different nuclei.

COSY would show correlations between protons that are coupled to each other, helping to establish the connectivity of the protons in the propyl chain and within the aromatic ring.

HMQC would reveal one-bond correlations between protons and the carbon atoms they are directly attached to.

HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the substitution pattern of the benzene (B151609) ring and the connection of the propyl chain and the methyl ester group.

Currently, there is no published research containing 2D NMR data for Methyl 2-(3-bromopropyl)benzoate.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules and obtaining information about the molecular ion. While no experimental ESI-MS spectra for Methyl 2-(3-bromopropyl)benzoate are available, predicted mass-to-charge ratios for various adducts have been calculated. These theoretical values are essential for identifying the compound in an experimental setting.

Predicted ESI-MS Data for Methyl 2-(3-bromopropyl)benzoate

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 257.01718 |

| [M+Na]⁺ | 278.99912 |

| [M-H]⁻ | 255.00262 |

| [M+NH₄]⁺ | 274.04372 |

| [M+K]⁺ | 294.97306 |

| [M+HCOO]⁻ | 301.00810 |

This table is based on predicted data and awaits experimental verification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of Methyl 2-(3-bromopropyl)benzoate, allowing for the confirmation of its elemental composition. Unlike standard mass spectrometry, HRMS provides mass accuracy in the parts-per-million (ppm) range, which is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

For Methyl 2-(3-bromopropyl)benzoate (C₁₁H₁₃BrO₂), the monoisotopic mass is calculated to be 256.0099 Da. uni.lu HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to yield ions corresponding to various adducts of the molecule. The high-resolution measurement of the mass-to-charge ratio (m/z) of these ions confirms the compound's identity. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in its characterization. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 257.01718 | 149.0 |

| [M+Na]⁺ | 278.99912 | 159.6 |

| [M-H]⁻ | 255.00262 | 155.1 |

| [M+NH₄]⁺ | 274.04372 | 169.8 |

| [M+K]⁺ | 294.97306 | 149.1 |

| [M]⁺ | 256.00935 | 169.9 |

Chromatographic Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in the synthesis and purification of Methyl 2-(3-bromopropyl)benzoate. They are employed to monitor the progress of chemical reactions, assess the purity of the final product, and isolate the compound from unreacted starting materials and byproducts.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the synthesis of Methyl 2-(3-bromopropyl)benzoate. sigmaaldrich.com This technique separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase. utexas.edu

In a typical setup for monitoring the formation of a methyl benzoate (B1203000) derivative, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. sigmaaldrich.com The starting materials, such as a benzoic acid precursor, will have a different polarity than the ester product. For instance, benzoic acid is more polar than its corresponding methyl ester. utexas.edu This difference in polarity leads to different retention factors (Rf values) on the TLC plate. The starting acid will adhere more strongly to the polar silica gel and thus have a lower Rf value, while the less polar ester product will travel further up the plate with the mobile phase, resulting in a higher Rf value. utexas.eduyoutube.com By observing the disappearance of the starting material spot and the appearance and intensification of the product spot, a researcher can qualitatively determine the extent of the reaction. sigmaaldrich.com Visualization is typically achieved under UV light, as the aromatic rings in the compounds are often UV-active. sigmaaldrich.com

| Parameter | Condition |

|---|---|

| Stationary Phase | TLC silica gel 60 F₂₅₄ MS-grade |

| Mobile Phase | Toluene / Ethanol 9:1 (v/v) |

| Detection | UV light at 254 nm |

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the quantitative purity assessment of Methyl 2-(3-bromopropyl)benzoate. researchgate.net Reversed-phase HPLC is a commonly employed mode for this type of analysis, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. researchgate.netresearchgate.net

In a typical HPLC method for benzoate derivatives, the sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their hydrophobicity. Less polar compounds, like the ester product, will have a stronger affinity for the nonpolar stationary phase and thus will have longer retention times compared to more polar impurities. The separation is achieved by pumping a mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), through the column. researchgate.netshimadzu.com A UV detector is commonly used, set at a wavelength where the aromatic ring of the benzoate moiety absorbs strongly (e.g., 254 nm). researchgate.netshimadzu.com The purity of the sample is determined by integrating the area of the peak corresponding to Methyl 2-(3-bromopropyl)benzoate and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | Shim-pack Velox C18 (100 mm L × 3.0 mm I.D., 2.7 μm) |

| Mobile Phase | A: 25 mmol/L NaH₂PO₄ aq. (pH 3.8) B: MeOH/CH₃CN = 9/1 (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 45 °C |

| Detector | Photodiode Array (PDA) at 254 nm |

Column Chromatography for Product Purification

Following the synthesis of Methyl 2-(3-bromopropyl)benzoate, column chromatography is the standard method for its purification on a preparative scale. magritek.comacademicjournals.org This technique operates on the same principles as TLC, but on a much larger scale, allowing for the separation of gram-level quantities of material. magritek.com

A glass column is packed with a stationary phase, most commonly silica gel. The crude reaction mixture is loaded onto the top of the column, and a solvent system (eluent), often determined by preliminary TLC experiments, is passed through the column. magritek.com The components of the mixture travel down the column at different rates depending on their polarity. The less polar product, Methyl 2-(3-bromopropyl)benzoate, will elute from the column faster than more polar impurities or unreacted starting materials. academicjournals.org Fractions of the eluent are collected sequentially, and the composition of each fraction is analyzed, typically by TLC, to identify those containing the pure product. magritek.com The fractions containing the purified compound are then combined, and the solvent is removed by evaporation to yield the pure Methyl 2-(3-bromopropyl)benzoate.

X-ray Crystallography Studies for Solid-State Structure Analysis (for related compounds)

While a crystal structure for Methyl 2-(3-bromopropyl)benzoate itself may not be readily available, the analysis of related methyl benzoate derivatives by X-ray crystallography provides invaluable insight into the expected solid-state conformation and intermolecular interactions. researchgate.netplos.org This technique provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. kaust.edu.samanchester.ac.uk

Q & A

Q. Basic Characterization

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~3.8–3.9 ppm for methoxy protons) and bromopropyl chain (δ ~3.4–3.6 ppm for CH₂Br). Aromatic protons appear as a multiplet in δ 7.2–8.1 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (C₁₁H₁₃BrO₂⁺, expected m/z ~265.0).

- Elemental Analysis : Matches calculated C, H, and Br percentages.

Q. Advanced Techniques

- X-ray Crystallography : Single-crystal analysis using SHELX software refines the 3D structure, identifying bond lengths and angles (e.g., C-Br bond ~1.9–2.0 Å) .

- Mercury CSD : Visualizes packing motifs and intermolecular interactions (e.g., halogen bonding involving Br) .

How does Methyl 2-(3-bromopropyl)benzoate participate in cross-coupling reactions?

Basic Reactivity

The bromine atom in the 3-bromopropyl chain enables Suzuki-Miyaura or Ullmann-type cross-coupling reactions. For example:

- Suzuki Coupling : Reacting with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) replaces Br with an aryl group .

- Nucleophilic Substitution : Amines or thiols displace Br to form functionalized propyl derivatives.

Advanced Mechanistic Insights

DFT calculations (e.g., Gaussian 09) model transition states to predict regioselectivity. Solvent effects (polar aprotic vs. protic) and catalyst choice (Pd vs. Cu) significantly influence reaction pathways and yields .

What computational methods are used to predict the reactivity and stability of Methyl 2-(3-bromopropyl)benzoate?

Q. Advanced Methodological Approach

- Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the bromopropyl chain in solution (e.g., using AMBER or GROMACS).

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDE) for the C-Br bond (~50–60 kcal/mol) to predict thermal stability .

- Docking Studies : Evaluates potential interactions with biological targets (e.g., enzymes) by modeling the compound’s 3D structure in active sites (AutoDock Vina) .

How can crystallographic data resolve contradictions in reported structural parameters?

Case Study Example

Discrepancies in bond angles or torsional strains (e.g., bromopropyl chain geometry) arise from differing crystallization conditions. Strategies include:

- High-Resolution Data Collection : Synchrotron X-ray sources (λ = 0.7–1.0 Å) improve data accuracy.

- SHELXL Refinement : Adjusts thermal parameters and occupancy rates to resolve disorder in the bromopropyl group .

- ORTEP-3 Visualization : Overlays multiple crystal structures to identify outliers and validate metrics .

What are the potential applications of Methyl 2-(3-bromopropyl)benzoate in medicinal chemistry?

Q. Advanced Research Applications

- Pharmacophore Development : The bromine atom serves as a halogen bond donor in inhibitor design (e.g., targeting kinase active sites) .

- Prodrug Synthesis : The ester group is hydrolyzed in vivo to release bioactive carboxylic acids (e.g., anti-inflammatory agents) .

- Polymer Chemistry : Acts as a monomer in synthesizing brominated polyesters for flame-retardant materials .

How can researchers address low yields in large-scale syntheses of Methyl 2-(3-bromopropyl)benzoate?

Q. Methodological Optimization

- Flow Chemistry : Continuous reactors minimize side reactions and improve heat transfer.

- Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching in cross-coupling steps .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time to adjust parameters dynamically.

What safety and handling protocols are essential for this compound?

Q. Research Safety Guidelines

- Toxicity : Limited data suggest potential irritancy (wear gloves, goggles).

- Storage : Store in amber vials at –20°C to prevent bromine loss via hydrolysis.

- Waste Disposal : Neutralize with NaHCO₃ before incineration to avoid HBr emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.